molecular formula C15H26N2O5 B12852541 (Z)-4-((6-((tert-Butoxycarbonyl)amino)hexyl)amino)-4-oxobut-2-enoic acid

(Z)-4-((6-((tert-Butoxycarbonyl)amino)hexyl)amino)-4-oxobut-2-enoic acid

Cat. No.: B12852541
M. Wt: 314.38 g/mol
InChI Key: RUZIVPSDSPCJMP-HJWRWDBZSA-N
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Description

(Z)-4-((6-((tert-Butoxycarbonyl)amino)hexyl)amino)-4-oxobut-2-enoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((6-((tert-Butoxycarbonyl)amino)hexyl)amino)-4-oxobut-2-enoic acid typically involves multiple steps:

    Protection of the amine group: The starting material, 6-aminohexylamine, is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine.

    Formation of the enone: The Boc-protected amine is then reacted with an appropriate aldehyde or ketone under basic conditions to form the enone intermediate.

    Final coupling: The enone intermediate is coupled with a suitable carboxylic acid derivative, such as an acid chloride or ester, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-((6-((tert-Butoxycarbonyl)amino)hexyl)amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the enone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones

    Reduction: Alcohols or alkanes

    Substitution: Derivatives with different functional groups attached to the amine

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-((6-((tert-Butoxycarbonyl)amino)hexyl)amino)-4-oxobut-2-enoic acid is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amine group allows for selective deprotection and further functionalization.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its unique structure and functional groups.

Medicine

In medicine, this compound may serve as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-4-((6-((tert-Butoxycarbonyl)amino)hexyl)amino)-4-oxobut-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected amine group can be selectively deprotected to reveal the free amine, which can then interact with specific active sites on enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-4-((6-((tert-Butoxycarbonyl)amino)hexyl)amino)-4-oxobut-2-enoic acid is unique due to its combination of a Boc-protected amine and an enone moiety, allowing for selective reactions and functionalization. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

Molecular Formula

C15H26N2O5

Molecular Weight

314.38 g/mol

IUPAC Name

(Z)-4-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexylamino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C15H26N2O5/c1-15(2,3)22-14(21)17-11-7-5-4-6-10-16-12(18)8-9-13(19)20/h8-9H,4-7,10-11H2,1-3H3,(H,16,18)(H,17,21)(H,19,20)/b9-8-

InChI Key

RUZIVPSDSPCJMP-HJWRWDBZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCCCCCNC(=O)/C=C\C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCNC(=O)C=CC(=O)O

Origin of Product

United States

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